2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
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Overview
Description
2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities . Some examples of similar compounds include:
- 7-Methyl-2-[7-methyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
These compounds are unique in their specific substituents, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C19H13ClN6O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C19H13ClN6O/c1-11-6-7-12(20)8-15(11)26-18-14(9-22-26)19-23-17(24-25(19)10-21-18)13-4-2-3-5-16(13)27/h2-10,27H,1H3 |
InChI Key |
IPZXMERIPNUANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O |
Origin of Product |
United States |
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